L-691121

Cardiac Electrophysiology IKr Inhibition Class III Antiarrhythmic

Cardiac electrophysiology researchers often encounter potency variability among methanesulfonamide IKr blockers, complicating assay reproducibility. L-691121 resolves this with quantifiably superior pharmacology: • 3.6-fold greater IKr potency than E-4031 (IC50 8 nM vs. 29 nM) under identical conditions-reduces compound usage and vehicle effects in voltage-clamp assays. • 300% increase in APD coefficient of variability at 100 nM-provides a robust, reproducible endpoint for repolarization dispersion studies. • 79% ventricular tachyarrhythmia suppression at 100 μg/kg i.v. in canine chronic infarction models; reduces secondary ischemic lethal arrhythmias from 93% to 36% (P<0.01). • Orally active; stereoselective carbonyl reduction characterized across rat, dog, and human liver preparations-ideal for species-specific metabolic scaling studies.

Molecular Formula C22H25ClN4O5S
Molecular Weight 493.0 g/mol
CAS No. 136075-60-0
Cat. No. B1673912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-691121
CAS136075-60-0
Synonyms3,4-dihydro-1'-(2-(benzofurazan-5-yl)ethyl)-6-methanesulfonamidospiro((2H)-1-benzopyran-2,4'-piperidin)-4-one
L 691121
L-691,121
Molecular FormulaC22H25ClN4O5S
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O.Cl
InChIInChI=1S/C22H24N4O5S.ClH/c1-32(28,29)25-16-3-5-21-17(13-16)20(27)14-22(30-21)7-10-26(11-8-22)9-6-15-2-4-18-19(12-15)24-31-23-18;/h2-5,12-13,25H,6-11,14H2,1H3;1H
InChIKeyNHRIUQWDVKKIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-691121: Class III Antiarrhythmic IKr Blocker


L-691121 is a synthetic spirobenzopyran piperidine derivative that functions as a potent and selective Class III antiarrhythmic agent [1]. Its primary mechanism involves blockade of the rapidly activating delayed rectifier potassium current (IKr, encoded by hERG/KCNH2), leading to prolongation of cardiac action potential duration (APD) and effective refractory period (ERP) without significantly affecting cardiac conduction parameters [2]. The compound is orally active and has been extensively characterized in both in vitro electrophysiology assays and in vivo models of ventricular arrhythmia [3].

IKr current blockade and cardiac APD prolongation assays
In vitro electrophysiology and in vivo ventricular arrhythmia model studies
Orally active tool compound for repolarization research

L-691121: Distinctions from Dofetilide & E-4031


Within the class of methanesulfonamide-derived IKr blockers, critical differences exist in binding site interactions, potency, and pharmacodynamic profiles that preclude simple interchange. L-691121 exhibits an 8 nM IC50 for guinea pig IKr blockade, which is 3.6-fold more potent than E-4031 (29 nM) under identical assay conditions [1]. Moreover, L-691121 and E-4031 inhibit IKr channels by interacting at sites distinct from the high-affinity [³H]dofetilide binding site, whereas dofetilide itself competitively displaces the radioligand [2]. This binding site divergence translates into differential effects on beat-to-beat repolarization variability, where L-691121 increases the coefficient of variability by 300% at 100 nM—a quantifiable functional distinction with implications for arrhythmogenesis modeling [3].

IKr binding site pharmacology
L-691121 interacts at a site distinct from the dofetilide high-affinity locus, limiting direct interchange with methanesulfonanilides.
Repolarization variability effects
Distinct modulation of beat-to-beat APD CV compared to other IKr blockers may shift proarrhythmic substrate modeling outcomes.

L-691121 Comparative Evidence vs. IKr Blockers


IKr Blockade Potency Compared to E-4031

In a direct head-to-head study assessing IKr channel blockade in guinea pig cardiac myocytes, L-691121 demonstrated an IC50 of 8 nM, whereas the structurally distinct Class III agent E-4031 exhibited an IC50 of 29 nM under identical experimental conditions [1]. This represents a 3.6-fold greater potency for L-691121 in inhibiting the IKr current. Additionally, L-691121 displayed an even more potent IC50 of 4.4 nM when evaluated specifically for prolongation of action potential duration via IKr blockade in guinea pig isolated ventricular myocytes [2].

IKr blockade potency
Head-to-head
8 nM vs. 29 nM (3.6-fold difference)
Supports potency comparison for IKr studies
Guinea pig ventricular myocytes; patch clamp
Cardiac Electrophysiology IKr Inhibition Class III Antiarrhythmic

IKr Binding Site Distinct from Dofetilide

In [³H]dofetilide radioligand displacement assays using guinea pig cardiac membranes, L-691121 exhibits low potency for displacing [³H]dofetilide from its high-affinity binding site, despite potently blocking IKr channels with an IC50 of 8 nM [1]. This contrasts with dofetilide and other methanesulfonanilides (clofilium, sotalol, sematilide), which competitively displace [³H]dofetilide with IC50 values that correlate directly with their IKr blockade potency. E-4031 similarly demonstrates low displacement potency, indicating that L-691121 and E-4031 inhibit IKr channels by interacting at pharmacologically distinct sites.

Binding site distinct
Head-to-head
Low displacement of [³H]dofetilide; non-competitive interaction
Enables allosteric IKr modulation studies
Guinea pig cardiac membranes; radioligand assay
Binding Site Pharmacology Radioligand Displacement Allosteric Modulation

Beat-to-Beat Repolarization Variability

In single guinea pig ventricular myocytes paced at constant rate and temperature, application of L-691121 at 100 nM increased the coefficient of variability (CV) of action potential duration (APD₉₀) by 300% relative to baseline [1]. This effect was quantified in a comparative study that also examined TTX and EGTA interventions, which reduced CV by 44% and 26%, respectively. The magnitude of CV increase (300%) provides a specific, quantifiable benchmark for IKr blocker-induced enhancement of beat-to-beat repolarization variability—a phenomenon linked to arrhythmogenic substrate formation.

APD variability
Cross-study comparable
300% increase in CV at 100 nM
Reported repolarization variability endpoint
Single guinea pig myocytes; constant pacing
Action Potential Variability Repolarization Dynamics Arrhythmogenesis

In Vivo Suppression of Ventricular Tachyarrhythmia

In anesthetized dogs studied chronically (7.9 ± 0.3 days) after experimental myocardial infarction, L-691121 administered intravenously suppressed the induction of ventricular tachyarrhythmia by programmed electrical stimulation in 8 of 14 dogs (57%) at 10 μg/kg and in 11 of 14 dogs (79%) at 100 μg/kg [1]. Notably, in the same model, L-691121 reduced the incidence of lethal ventricular arrhythmias triggered by a secondary ischemic event from 14/15 (93%) in vehicle controls to 5/14 (36%) in L-691121-treated animals at 100 μg/kg i.v. (P < 0.01). This represents an absolute risk reduction of 57 percentage points.

In vivo arrhythmia model
Class-level inference
79% suppression at 100 μg/kg; lethal arrhythmia reduction from 93% to 36% (P
Reported model-response endpoint context
Canine post-infarction model; programmed stimulation
Selectivity window
Cross-study comparable
188-fold (IKr IC50 8 nM vs. α1A 1500 nM)
Supports IKr target engagement interpretation
Human IKr vs. bovine brain α1A; binding assay
Metabolic fate
Class-level inference
Stereoselective reduction to (-)-antipode; species-dependent urinary/biliary recovery
Informs species selection for PK studies
Rat vs. dog vs. human in vitro; oral [¹⁴C]L-691121
Ventricular Tachyarrhythmia Myocardial Infarction Programmed Electrical Stimulation

IKr vs. Alpha-1A Adrenergic Receptor Selectivity

Selectivity profiling data from BindingDB/ChEMBL indicate that L-691121 exhibits an IC50 of 8 nM against the human IKr (hERG/KCNH2) potassium channel, compared to an IC50 of 1,500 nM for binding affinity at the bovine brain alpha-1A adrenergic receptor in a filtration-based assay using [³H]prazosin [1]. This yields a 188-fold selectivity window for the primary pharmacological target over this specific off-target receptor. The 8 nM IKr IC50 value aligns with the potency reported in guinea pig myocyte electrophysiology studies [2].

Selectivity window
Cross-study comparable
188-fold (IKr IC50 8 nM vs. α1A 1500 nM)
Supports IKr target engagement interpretation
Human IKr vs. bovine brain α1A; binding assay
IKr Selectivity Off-Target Pharmacology Adrenergic Receptor

Stereoselective Carbonyl Reduction Metabolism

In vivo and in vitro metabolism studies reveal that L-691121 undergoes stereoselective carbonyl reduction to form the secondary alcohol metabolite (II), a transformation catalyzed most efficiently by dog liver S9 fractions and slices compared to human and rat tissues [1]. Following oral administration of [¹⁴C]L-691121, urinary recovery of radiolabel was 6% in rats (5 mg/kg) versus 28% in dogs (1 mg/kg). Biliary excretion accounted for 68% of the dose in rats but only 19% in dogs. In dogs, metabolites II and its glucuronide conjugate (III) represented 24% and 36% of biliary radioactivity, respectively, whereas rats showed minimal excretion of II and no evidence of III formation. The metabolic reduction of L-691121 to II is highly stereoselective, yielding the (-)-antipode.

Metabolic fate
Class-level inference
Stereoselective reduction to (-)-antipode; species-dependent urinary/biliary recovery
Informs species selection for PK studies
Rat vs. dog vs. human in vitro; oral [¹⁴C]L-691121
Drug Metabolism Carbonyl Reduction Species Differences

L-691121 Research Applications


Patch-Clamp IKr Blockade Studies

Given its IC50 of 4.4-8 nM for IKr blockade in guinea pig ventricular myocytes [1], L-691121 is optimally suited for voltage-clamp studies requiring potent and selective inhibition of the rapid delayed rectifier potassium current at low nanomolar concentrations. The 3.6-fold greater potency relative to E-4031 (29 nM) under identical conditions [2] enables reduced compound usage and minimized vehicle effects in in vitro electrophysiology assays.

IKr Allosteric Binding Site Pharmacology

For research programs examining the existence and functional significance of multiple antiarrhythmic binding sites on the IKr channel complex, L-691121 serves as a critical pharmacological tool. Its demonstrated low potency for displacing [³H]dofetilide despite potent IKr blockade [3] distinguishes it from methanesulfonanilides that competitively bind the dofetilide site, enabling studies of allosteric modulation and site-specific channel pharmacology.

Post-Infarction Ventricular Arrhythmia Models

Based on demonstrated efficacy in canine chronic infarction models—where L-691121 (100 μg/kg i.v.) suppressed induced ventricular tachyarrhythmia in 79% of animals and reduced secondary ischemic lethal arrhythmias from 93% to 36% (P < 0.01) [1]—this compound is particularly well-suited for translational studies investigating Class III antiarrhythmic mechanisms in the setting of ischemic heart disease and myocardial scar-related reentry.

Beat-to-Beat Repolarization Variability Analysis

L-691121 at 100 nM produces a 300% increase in the coefficient of variability of action potential duration in single ventricular myocytes [4], providing a robust and reproducible functional assay endpoint. This property makes L-691121 an ideal positive control or test compound for studies examining temporal dispersion of repolarization, proarrhythmic substrate formation, and electrotonic modulation of repolarization dynamics.

Carbonyl-Reducing Pathway Metabolism Studies

The characterized metabolic fate of L-691121—involving stereoselective carbonyl reduction to the (-)-antipode of metabolite II with significant species differences between rat, dog, and human liver preparations [5]—supports its use as a reference compound for investigating carbonyl reductase activity, species-specific metabolic scaling, and stereoselective drug metabolism in preclinical development programs.

Application
Selection Property
Validation Focus
IKr voltage-clamp studies
IKr inhibition potency context
Concentration-response in ventricular myocytes
Allosteric IKr binding site pharmacology
Non-competitive binding site profile
Displacement assay and channel modulation
Post-infarction ventricular arrhythmia models
Model-response endpoint context
Arrhythmia suppression and mortality endpoints
Beat-to-beat repolarization variability analysis
Repolarization variability endpoint
APD CV modulation and proarrhythmic substrate
Carbonyl-reducing pathway metabolism studies
Stereoselective metabolism profile
Species-specific metabolic scaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-691121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.